

# Technical Guide: Methyl 2-nonenoate in Plant Systems

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: Methyl 2-nonenoate

CAS No.: 37822-76-7

Cat. No.: B7804197

[Get Quote](#)

## Occurrence, Biosynthesis, and Analytical Protocols

### Executive Summary

**Methyl 2-nonenoate** (CAS: 111-79-5), also known as Neofolione or Melon Nonenoate, is an unsaturated ester prized for its diffusive, green, violet-like, and melon-like olfactory profile. While widely used as a synthetic "nature-identical" ingredient to replicate the scent of Violet Leaf (*Viola odorata*) and Cucumber (*Cucumis sativus*), its confirmed natural occurrence is specific and distinct.

This guide delineates the validated botanical sources of **Methyl 2-nonenoate**, specifically isolating its presence in Hops (*Humulus lupulus*) and microbial systems, while clarifying its role as a biosynthetic metabolite derived from fatty acid degradation.

## Chemical Profile & Physicochemical Properties[1][2]

Property	Specification
IUPAC Name	Methyl (E)-non-2-enoate
Molecular Formula	C <sub>10</sub> H <sub>18</sub> O <sub>2</sub>
Molecular Weight	170.25 g/mol
Appearance	Colorless to pale yellow liquid
Odor Profile	Green, Violet-like, Melon, Waxy, Fruity
LogP	~3.5 (Lipophilic)
Boiling Point	227°C (at 760 mmHg)
Solubility	Insoluble in water; Soluble in ethanol, oils
Isomerism	Predominantly trans (E) in commercial synthesis; natural isomerism varies

## Natural Occurrence & Botanical Distribution

Contrary to common misconceptions in perfumery marketing, **Methyl 2-nonenoate** is not the primary constituent of Violet Leaf Absolute (which is dominated by 2,6-nonadienal). Its definitive identification in nature is rare and specific.<sup>[1]</sup>

### Primary Confirmed Source: *Humulus lupulus* (Hops)

Analytical studies of the essential oil of Hops have identified **Methyl 2-nonenoate** as a volatile constituent contributing to the "green" and "fatty" notes of the oil.

- Location: Lupulin glands of the female flower cones.
- Role: Contributes to the complex volatile fraction alongside humulene, myrcene, and other esters.
- Concentration: Trace to minor component (< 0.5% of total volatiles), varying by cultivar.

### Microbial Origin: *Zygosaccharomyces rouxii*

Recent metabolomic studies have identified **Methyl 2-nonenate** as a specific volatile marker for the contamination of Jujube Honey by the osmotolerant yeast *Zygosaccharomyces rouxii*.<sup>[2]</sup>

- Mechanism: The yeast metabolizes free fatty acids present in the honey/nectar matrix, performing beta-oxidation and subsequent methylation as a stress response or detoxification mechanism.

## The "Violet" Distinction

- *Viola odorata*: While **Methyl 2-nonenate** is used to reconstitute violet scents, the natural absolute is characterized by (2E,6Z)-nonadienal and (2E,6Z)-nonadienol. **Methyl 2-nonenate** serves as a stable, structural analog in formulation but is not the dominant natural chromophore in the plant itself.

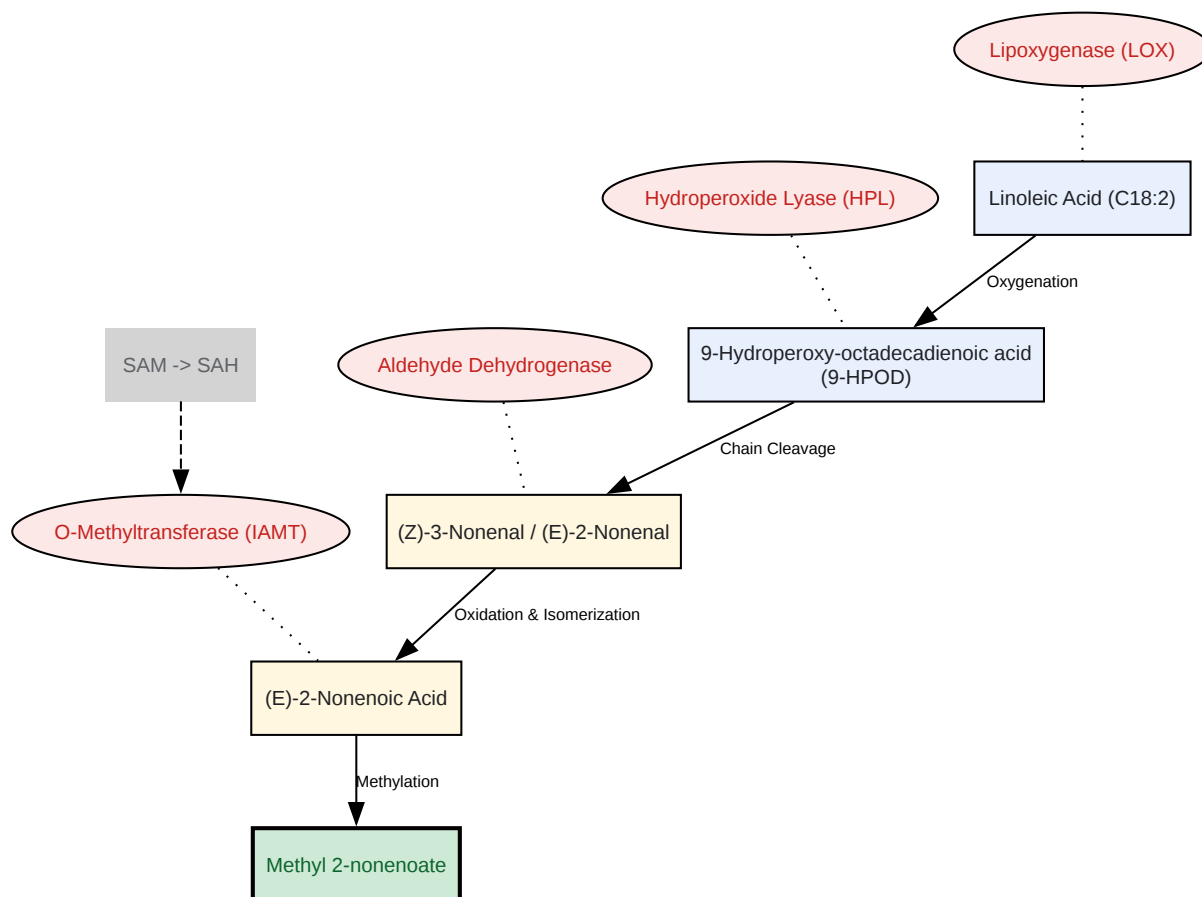
## Biosynthetic Mechanisms

The formation of **Methyl 2-nonenate** in plants follows the Lipoxygenase (LOX) Pathway, specifically the degradation of C18 fatty acids (Linoleic Acid).

## Pathway Logic

- Precursor: Linoleic Acid (C18:2).
- Oxygenation: Lipoxygenase (LOX) attacks the C-9 position to form 9-Hydroperoxide.
- Cleavage: Hydroperoxide Lyase (HPL) cleaves the chain to yield a C9 aldehyde (Nonen-1-al).
- Oxidation: The aldehyde is oxidized to 2-Nonenoic Acid.
- Methylation: An O-methyltransferase (OMT) transfers a methyl group from S-Adenosyl Methionine (SAM) to the acid.

## Pathway Diagram



[Click to download full resolution via product page](#)

Figure 1: Proposed biosynthetic pathway of **Methyl 2-nonenate** via the LOX pathway.

## Analytical Methodologies

Accurate identification requires distinguishing **Methyl 2-nonenate** from its acetylenic analog (Methyl 2-nonynoate) and other C9 esters.

## Extraction Protocol: HS-SPME

For volatile analysis in Hops or Honey matrices, Headspace Solid-Phase Microextraction (HS-SPME) is superior to solvent extraction as it avoids artifact formation.

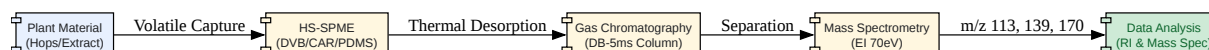
Protocol:

- Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30  $\mu\text{m}$  fiber.
- Sample Prep: 2g sample in 20mL headspace vial + 10 $\mu\text{L}$  internal standard (e.g., 2-heptanone).
- Incubation: 40°C for 30 minutes with agitation (250 rpm).
- Extraction: Expose fiber for 30 minutes at 40°C.
- Desorption: 3 minutes at 250°C in GC injector (Splitless mode).

## GC-MS Identification Parameters

- Column: DB-5ms (Non-polar) or DB-Wax (Polar).
- Retention Index (RI) on DB-5: ~1260 - 1270.
- Mass Spectrum (EI, 70eV):
  - Molecular Ion: m/z 170 (Weak).
  - Base Peak: m/z 113 (Loss of methoxy group -OCH<sub>3</sub> and rearrangement).
  - Diagnostic Ions: m/z 87, 139 (M-31).

## Analytical Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: Workflow for the isolation and identification of **Methyl 2-nonenate**.

## Industrial & Pharmacological Relevance[10]

### Flavor & Fragrance

- FEMA Number: 2725.
- Use Level: Typically < 5 ppm in finished products.[3]
- Function: Imparts "freshness" to melon, cucumber, and floral flavors. In fragrance, it replaces the prohibited or restricted acetylenic esters (Methyl octine carbonate) due to sensitization concerns, offering a safer "green violet" note.

### Therapeutic Potential

While direct pharmacological data on **Methyl 2-nonenate** is limited, its parent compound, 2-Nonenoic Acid, and related medium-chain fatty acid esters exhibit:

- Antimicrobial Activity: Disruption of bacterial cell membranes.
- Fungal Inhibition: Evidenced by its production in *Z. rouxii* as a stress metabolite, suggesting a role in competitive inhibition in sugar-rich matrices.

### References

- Natural Occurrence in Hops
  - Title: Volatile Components of Hops (*Humulus lupulus* L.).[4]
  - Source: BenchChem / Fragrance Conserv
  - URL:[Link][5][6][7][3][4][8]
- Microbial Biosynthesis
  - Title: Identification of Volatile Markers during Early *Zygosaccharomyces rouxii* Contamination in Jujube Honey.[2][9]
  - Source: MDPI (Foods Journal).

- URL:[[Link](#)]
- Chemical Safety & Properties
  - Title: **Methyl 2-nonenoate** - Compound Summary (CID 5368076).[5]
  - Source: PubChem / NIH.
  - URL:[[Link](#)]
- Regulatory Status
  - Title: 21 CFR Part 172 -- Food Additives Permitted for Direct Addition to Food.
  - Source: Electronic Code of Federal Regul
  - URL:[[Link](#)][5]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [abm-dl.s3.amazonaws.com](https://abm-dl.s3.amazonaws.com) [[abm-dl.s3.amazonaws.com](https://abm-dl.s3.amazonaws.com)]
- 2. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 3. eCFR :: 21 CFR Part 172 -- Food Additives Permitted for Direct Addition to Food for Human Consumption [[ecfr.gov](https://ecfr.gov)]
- 4. [femaflavor.org](https://femaflavor.org) [[femaflavor.org](https://femaflavor.org)]
- 5. WO2017075257A2 - High intensity sweeteners - Google Patents [[patents.google.com](https://patents.google.com)]
- 6. [patentimages.storage.googleapis.com](https://patentimages.storage.googleapis.com) [[patentimages.storage.googleapis.com](https://patentimages.storage.googleapis.com)]
- 7. WO2018145219A1 - Pharmaceutical composition for preventing and treating addictions by means of aversive counterconditioning - Google Patents [[patents.google.com](https://patents.google.com)]
- 8. [govinfo.gov](https://govinfo.gov) [[govinfo.gov](https://govinfo.gov)]
- 9. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]

- To cite this document: BenchChem. [Technical Guide: Methyl 2-nonenolate in Plant Systems]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7804197/docs#technical-guide-methyl-2-nonenolate-in-plant-systems>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)